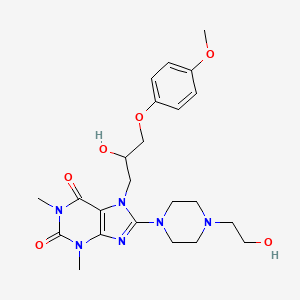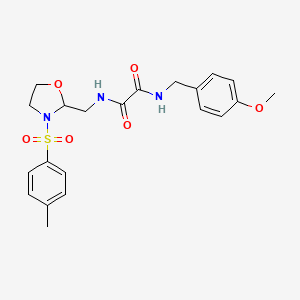![molecular formula C13H13N7O3 B2609634 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034326-46-8](/img/structure/B2609634.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group. The molecular formula of the compound is C15H19N7O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and stability. The average mass of this compound is 329.357 Da .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Research has demonstrated that derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy have been synthesized and evaluated for their antiproliferative activity. Specifically, these compounds have shown efficacy in inhibiting the proliferation of endothelial and tumor cells. This suggests their potential application in cancer research and therapy, focusing on the inhibition of tumor growth and the suppression of angiogenesis (Ilić et al., 2011)[https://consensus.app/papers/synthesis-activity-2124triazolo43b-ilić/7e826c1e190c52e2975256c1870367e2/?utm_source=chatgpt].
Antimicrobial Evaluation
Another study explored the synthesis of new thienopyrimidine derivatives, revealing that some of these compounds exhibit pronounced antimicrobial activity. This highlights their potential as candidates for the development of new antimicrobial agents, contributing to the fight against resistant bacterial strains (Bhuiyan et al., 2006)[https://consensus.app/papers/synthesis-evaluation-thienopyrimidine-derivatives-bhuiyan/2e70c99f96b35269b118710484da6575/?utm_source=chatgpt].
Structural Analysis and Medicinal Chemistry
Further research into pyridazine analogs, including those similar to the N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide structure, has been conducted to understand their pharmaceutical importance. Detailed structural analysis, DFT calculations, and Hirshfeld surface studies were performed on such compounds. These studies provide valuable insights into the design and optimization of new drugs with potential therapeutic applications (Sallam et al., 2021)[https://consensus.app/papers/synthesis-structure-analysis-calculations-hirshfeld-sallam/83257fc2aa805762ab39c9ebdc2451e2/?utm_source=chatgpt].
Synthesis of Eosinophil Infiltration Inhibitors
Compounds incorporating the [1,2,4]triazolo[4,3-b]pyridazine moiety have been synthesized and evaluated for their ability to inhibit eosinophil infiltration and exhibit antihistaminic activity. This research is particularly relevant to the development of treatments for conditions like atopic dermatitis and allergic rhinitis, indicating a broad scope of therapeutic potential beyond their structural interest (Gyoten et al., 2003)[https://consensus.app/papers/synthesis-eosinophil-infiltration-inhibitors-activity-gyoten/b2535e9eac1e5c4d865a301fdaa7cf29/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O3/c1-2-23-12-6-4-9-16-17-10(20(9)19-12)7-14-13(22)8-3-5-11(21)18-15-8/h3-6H,2,7H2,1H3,(H,14,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNBHZVCDWWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=NNC(=O)C=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-oxo-1H-pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2609554.png)
![6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2609557.png)


![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2609562.png)




![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2609571.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2609574.png)